

Application Notes and Protocols for Sonogashira Coupling of 5-Ethynyl-2- methoxypyridine

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Compound of Interest

Compound Name: **5-Ethynyl-2-methoxypyridine**

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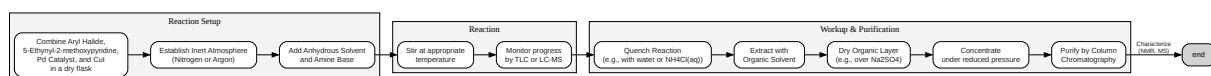
Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by palladium and copper complexes, has become indispensable in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug discovery. The resulting arylalkynes are key structural motifs in numerous biologically active compounds.

5-Ethynyl-2-methoxypyridine is a valuable building block in drug discovery due to the presence of the electron-rich methoxypyridine ring, which can engage in favorable interactions with biological targets, and the reactive ethynyl group that allows for its incorporation into larger molecular scaffolds via reactions like the Sonogashira coupling. These application notes provide a detailed protocol for the Sonogashira coupling reaction using **5-Ethynyl-2-methoxypyridine** with a representative aryl halide, offering a foundational method for the synthesis of novel pyridine-containing compounds.

Reaction Principle and Workflow

The Sonogashira coupling reaction proceeds through a synergistic catalytic cycle involving a palladium(0) species and a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition of the aryl halide and the subsequent reductive elimination of the final product. The copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base is typically used to scavenge the hydrogen halide generated during the reaction.



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Caption: General experimental workflow for the Sonogashira coupling reaction.

Data Presentation: Reaction Parameters

The following table summarizes the key quantitative data for a representative Sonogashira coupling reaction between an aryl bromide and **5-Ethynyl-2-methoxypyridine**. This data is based on a procedure for a similar coupling reaction.[1]

Parameter	Value
Aryl Halide	3,6-dibromoisothiazolo[4,3-b]pyridine
Equivalents of Aryl Halide	1.0 eq.
Alkyne	5-Ethynyl-2-methoxypyridine
Equivalents of Alkyne	3.0 eq.
Palladium Catalyst	Pd(PPh ₃) ₂ Cl ₂
Catalyst Loading	0.02 eq. (2 mol%)
Copper Co-catalyst	Copper(I) iodide (CuI)
Co-catalyst Loading	0.01 eq. (1 mol%)
Base	Triethylamine (Et ₃ N)
Solvent	N,N-Dimethylformamide (DMF)
Temperature	65 °C
Reaction Time	12-24 hours

Experimental Protocol

This protocol details a general procedure for the Sonogashira coupling of an aryl bromide with **5-Ethynyl-2-methoxypyridine**.

Materials:

- Aryl bromide (e.g., 3,6-dibromoisothiazolo[4,3-b]pyridine)
- **5-Ethynyl-2-methoxypyridine**
- Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
- Copper(I) iodide (CuI)
- Triethylamine (Et₃N), anhydrous

- N,N-Dimethylformamide (DMF), anhydrous
- Schlenk flask or sealed tube
- Magnetic stirrer and heating plate
- Inert atmosphere (Nitrogen or Argon)
- Standard laboratory glassware for workup and purification
- Silica gel for column chromatography

Procedure:

- To a dry Schlenk flask, add the aryl bromide (1.0 eq.), **5-Ethynyl-2-methoxypyridine** (3.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.01 eq.).
- Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
- To the flask, add anhydrous N,N-dimethylformamide (DMF) to achieve a suitable concentration (typically 0.1-0.5 M with respect to the aryl halide), followed by anhydrous triethylamine.
- Stir the reaction mixture at 65 °C.
- Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired coupled product.

Visualization of Catalytic Cycle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving the palladium catalyst and the copper co-catalyst.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Concluding Remarks

The Sonogashira coupling reaction of **5-Ethynyl-2-methoxypyridine** provides an efficient and modular route for the synthesis of a diverse range of substituted pyridine derivatives. The protocol described herein serves as a robust starting point for researchers in drug discovery and medicinal chemistry. Optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary to achieve the best results for specific substrates. The versatility of this reaction allows for the facile introduction of the 2-methoxypyridine moiety into complex molecular architectures, facilitating the exploration of new chemical space in the quest for novel therapeutic agents.

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References

- 1. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C [mdpi.com]
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